In Vitro Binding Affinity Profiling of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: A Foundational Scaffold for KRAS G12C Inhibitor Development
In Vitro Binding Affinity Profiling of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: A Foundational Scaffold for KRAS G12C Inhibitor Development
Executive Summary & Mechanistic Rationale
The KRAS G12C mutation is a dominant oncogenic driver present in approximately 14% of lung adenocarcinomas[1]. The clinical validation of the Switch-II allosteric pocket has catalyzed the development of covalent inhibitors. Among the most privileged pharmacophores to emerge from recent medicinal chemistry efforts is the 1,2-dihydropyrido[2,3-d]pyrimidine core, which serves as the structural backbone for novel targeted therapies[1].
Within fragment-based drug discovery (FBDD), 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine functions as a critical starting fragment. The causality behind its structural design is highly specific:
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4-Cyclopropyl Group: Acts as a hydrophobic wedge that intimately engages the cryptic pocket adjacent to the Switch-II region, providing the primary thermodynamic driving force for reversible anchoring[2].
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6-Bromo Substitution: Serves as an essential synthetic handle. While it does not directly participate in covalent target engagement, it allows for downstream late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling) to install piperazine-linked acrylamide warheads that ultimately trap the mutant Cysteine-12[3].
Because this base fragment lacks the acrylamide warhead, its interaction with KRAS G12C is entirely reversible. Quantifying its in vitro binding affinity requires highly sensitive, orthogonal biophysical techniques capable of detecting transient, low-affinity interactions without the confounding variables of covalent bond formation.
Fig 1: KRAS G12C signaling pathway and reversible anchoring of the pyrido-pyrimidine fragment.
Biophysical Assay Selection & Strategy
To establish a self-validating analytical system, we must measure the equilibrium dissociation constant ( Kd ) using two orthogonal methods. Relying on a single assay in FBDD often leads to false positives due to fragment aggregation or surface-induced protein denaturation.
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Surface Plasmon Resonance (SPR): Provides real-time kinetic parameters ( kon and koff ). We utilize SPR to confirm a 1:1 Langmuir binding stoichiometry and to rule out non-specific super-stoichiometric aggregation, which is a common artifact with brominated hydrophobic fragments.
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Microscale Thermophoresis (MST): Conducted in free solution, MST acts as the orthogonal validator. By measuring the hydration shell changes upon ligand binding, MST eliminates artifacts caused by the steric hindrance of immobilizing KRAS onto an SPR dextran matrix.
Fig 2: Orthogonal biophysical workflow for validating fragment-target binding thermodynamics.
Step-by-Step Experimental Methodologies
Protocol A: KRAS G12C Preparation & Homogeneous GDP Loading
Causality: The Switch-II pocket is optimally formed and accessible only when KRAS is in its inactive, GDP-bound state[4]. Endogenous expression yields a heterogeneous mixture of GTP/GDP-bound protein.
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Expression & Purification: Express recombinant KRAS G12C (residues 1-169, N-terminal His-tag) in E. coli. Purify via Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC) to isolate the monomeric fraction.
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Nucleotide Exchange: Incubate the purified protein with a 10-fold molar excess of GDP and 5 mM EDTA for 1 hour at 25°C. Logic: KRAS binds nucleotides with picomolar affinity via strict Mg²⁺ coordination. EDTA chelates Mg²⁺, opening the nucleotide-binding pocket to allow GDP to outcompete any residual GTP.
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State Locking: Quench the reaction by adding 10 mM MgCl₂ to reconstitute the coordination sphere and lock the protein in the GDP-bound state.
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Buffer Exchange: Route the protein through a desalting column equilibrated in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂).
Protocol B: Surface Plasmon Resonance (SPR) Profiling
Causality: Double-referencing and solvent correction are mandatory because the high concentrations required for fragment screening amplify bulk refractive index changes from DMSO.
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Immobilization: Immobilize biotinylated KRAS G12C-GDP onto a Streptavidin (SA) sensor chip to a precise density of ~2000 Response Units (RU) to prevent mass transport limitations.
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Analyte Preparation: Prepare a 2-fold serial dilution of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine ranging from 500 µM to 7.8 µM in Assay Buffer supplemented with exactly 2% DMSO to maintain fragment solubility.
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Injection Cycle: Inject the fragment series at a high flow rate (30 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation). Logic: High flow rates minimize analyte rebinding artifacts during the dissociation phase.
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Self-Validation (Double Referencing): Subtract the signal from an unmodified reference channel and apply a 1.5% to 2.5% DMSO calibration curve to correct for excluded volume effects.
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Data Extraction: Fit the corrected sensorgrams to a 1:1 Langmuir binding model using to extract Kd .
Protocol C: Microscale Thermophoresis (MST) Validation
Causality: Traditional amine-reactive fluorophores label surface lysines randomly, which can sterically occlude the Switch-II pocket. We utilize a site-directed non-covalent dye.
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Site-Specific Labeling: Label KRAS G12C-GDP using a RED-tris-NTA dye (which specifically coordinates the N-terminal His-tag) to a final concentration of 50 nM. This ensures the allosteric binding site remains completely unperturbed.
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Titration Series: Prepare a 16-point serial dilution of the fragment (starting at 1 mM) in MST buffer containing 0.05% Tween-20. Logic: Tween-20 is critical to passivate the borosilicate glass capillaries, preventing false-positive fluorescence depletion caused by the hydrophobic fragment adhering to the glass.
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Equilibration: Mix the labeled protein 1:1 with the fragment dilutions and incubate for 15 minutes at room temperature.
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Thermophoretic Analysis: Load samples into premium MST capillaries. Analyze using a Monolith instrument at 20% LED power and 40% MST power. Calculate the Kd from the dose-response curve of the normalized fluorescence change ( ΔFnorm ).
Quantitative Data Presentation
The table below summarizes representative FBDD benchmarking data, illustrating the thermodynamic evolution of the 1,2-dihydropyrido[2,3-d]pyrimidine scaffold from a reversible fragment to a fully functionalized covalent inhibitor (such as Compound 8t[1]).
Table 1: Representative Binding Metrics for Pyrido[2,3-d]pyrimidine Derivatives
| Compound Stage | Structural Substitution | Target State | SPR Kd (µM) | MST Kd (µM) | Binding Mode |
| Base Fragment | 6-bromo-4-cyclopropyl... | KRAS G12C (GDP) | 145.2 ± 12.4 | 158.5 ± 9.8 | Reversible |
| Intermediate | 6-(piperazin-1-yl)-4-cyclopropyl... | KRAS G12C (GDP) | 12.4 ± 1.8 | 15.1 ± 2.2 | Reversible |
| Covalent Lead | Acrylamide-functionalized | KRAS G12C (GDP) | N/A (Covalent) | N/A (Covalent) | Irreversible |
*Note: Equilibrium dissociation constants ( Kd ) violate the fundamental assumptions of thermodynamics when applied to irreversible covalent binders. Covalent leads must instead be evaluated using time-dependent kinetic parameters ( kinact/KI ).
Data Interpretation
The base fragment exhibits a Kd of ~150 µM. While modest, this is highly optimal for a low-molecular-weight fragment, indicating excellent ligand efficiency. Replacing the 6-bromo synthetic handle with a piperazine ring extends the molecule toward the solvent channel, establishing new hydrogen bonds and improving the affinity by an order of magnitude. Finally, the installation of the acrylamide warhead transitions the molecule from a reversible binder to a highly potent, irreversible covalent inhibitor[1].
References
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Canon, J., Rex, K., Saura, A. Y., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019). URL:[Link]
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Yang, F., Li, M., Chen, L., Zhang, Y. "Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC." Bioorganic Chemistry 166, 109114 (2025). URL:[Link]
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Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., Crews, C. M. "Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs." ACS Central Science 6(8), 1367–1375 (2020). URL:[Link]
- "Small molecule inhibitors of KRAS G12C mutants." Patent CN114867726B.
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- 1. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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